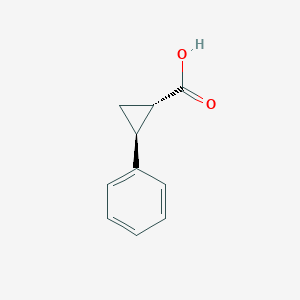
3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” is a complex organic molecule that has been studied in the field of medicinal chemistry . It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . This compound is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that were designed and synthesized for potential biological activities .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. One approach involves the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent . This protocol is rapid and provides diverse products under milder reaction conditions in excellent yields .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrimidine core with various functional groups attached. These include a bromofuran group, a pyridine group, and a nitrile group . The presence of these groups contributes to the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of its functional groups. For instance, the oxidation of amines is a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides . In the last two decades, several protocols reported the synthesis of carbonyl compounds from amines using metal reagents/catalysts .Zukünftige Richtungen
The compound “3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” and its derivatives show promise in the field of medicinal chemistry due to their potential biological activities . Future research could focus on further exploring these activities and optimizing the synthesis process for these compounds .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves the reaction of 5-bromofuran-2-carbaldehyde with pyridine-3-carboxylic acid followed by a dehydration reaction to form the final product.", "Starting Materials": [ "5-bromofuran-2-carbaldehyde", "pyridine-3-carboxylic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-bromofuran-2-carbaldehyde (1.0 equiv) and pyridine-3-carboxylic acid (1.2 equiv) in dichloromethane.", "Step 2: Add sodium hydroxide (1.5 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add acetic anhydride (1.5 equiv) and triethylamine (1.5 equiv) to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Remove the solvent under reduced pressure and purify the crude product by column chromatography using ethanol as the eluent.", "Step 5: Dehydrate the purified product by heating at 120°C for 2 hours to obtain 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile." ] } | |
CAS-Nummer |
1526593-69-0 |
Produktname |
3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile |
Molekularformel |
C12H7BrN2O2 |
Molekulargewicht |
291.1 |
Reinheit |
90 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



